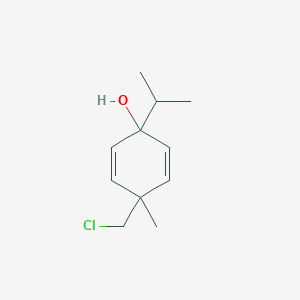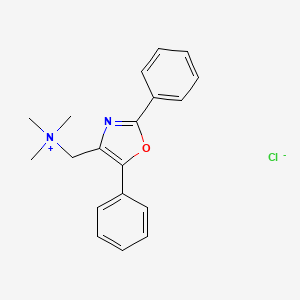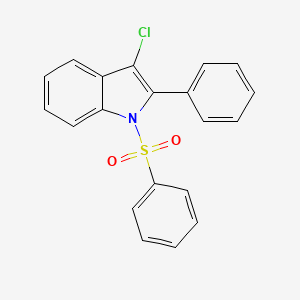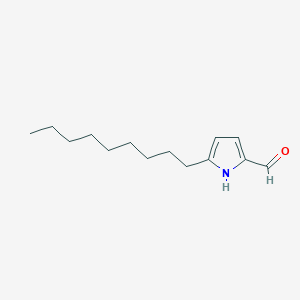
1-(Cyclopent-2-en-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-2-en-1-yl)naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopentene ring This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of naphthalene with the reactive nature of cyclopentene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and naphthoquinone, followed by dehydrogenation to form the desired product. Another method includes the Friedel-Crafts alkylation of naphthalene with cyclopentenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial process. For example, the use of high-purity naphthalene and cyclopentenyl chloride, along with a suitable Lewis acid catalyst, can enhance the efficiency of the Friedel-Crafts alkylation method.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopent-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclopentene ring.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Cyclopentane-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Cyclopent-2-en-1-yl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-2-en-1-yl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions with other aromatic molecules, while the cyclopentene ring can undergo ring-opening reactions to form reactive intermediates. These properties enable the compound to modulate biological pathways and exhibit potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylbenzene: Similar structure but with a benzene ring instead of naphthalene.
Cyclopentylphenanthrene: Contains a phenanthrene ring system instead of naphthalene.
Cyclopentylfluorene: Features a fluorene ring system.
Uniqueness
1-(Cyclopent-2-en-1-yl)naphthalene is unique due to its combination of a naphthalene ring with a cyclopentene ring, which imparts distinct chemical reactivity and potential applications. The presence of both aromatic and aliphatic components in the molecule allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90173-55-0 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-ylnaphthalene |
InChI |
InChI=1S/C15H14/c1-2-7-12(6-1)15-11-5-9-13-8-3-4-10-14(13)15/h1,3-6,8-12H,2,7H2 |
InChI Key |
NSBVMSRQJLNUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)



![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)

![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)



![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)

